molecular formula C19H25N5O4S B2972899 5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-62-6

5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2972899
CAS No.: 868220-62-6
M. Wt: 419.5
InChI Key: ZMZLQKVCZGLXPT-UHFFFAOYSA-N
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Description

5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on thiazolidinone derivatives, which are chemically related to the compound , demonstrated antimicrobial activity against several bacterial and fungal strains. These derivatives include 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, indicating potential applications in treating infections caused by these microorganisms (Patel, Kumari, & Patel, 2012).

Cerebral Protective Agents

A study on 4-arylazole derivatives, possessing an amino moiety at the C-5 position of the azole ring, showed significant anti-anoxic activity and effectiveness in anti-lipid peroxidation assays. This suggests their potential as cerebral protective agents, particularly in conditions like stroke or traumatic brain injury (Ohkubo, Kuno, Sakai, & Takasugi, 1995).

Anti-Inflammatory Activity

Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition Products were synthesized and investigated for their anti-inflammatory activities. These compounds are structurally related to the compound and show potential in reducing inflammation, suggesting possible therapeutic applications in conditions like arthritis or other inflammatory diseases (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).

Serotonin Receptor Affinity

Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, structurally similar to the compound , showed affinity for the human serotonin 5-HT6 receptor. This suggests potential applications in neurological and psychiatric disorders where serotonin receptors play a key role (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).

Antituberculosis Activity

Some derivatives, such as (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, have shown tuberculostatic activity, suggesting potential applications in the treatment of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-22-5-7-23(8-6-22)15(17-18(25)24-19(29-17)20-11-21-24)12-9-13(26-2)16(28-4)14(10-12)27-3/h9-11,15,25H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLQKVCZGLXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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